(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one
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Overview
Description
CAY10649, formally known as (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, is a thiazolinone compound. It is recognized for its ability to directly inhibit the formation of 5-lipoxygenase products. This enzyme catalyzes the biosynthesis of leukotrienes, which play a significant role in various inflammatory responses, including neutrophil chemotaxis, vascular permeability, and smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10649 involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylidene thiazolinone under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CAY10649 primarily undergoes inhibition reactions, specifically targeting the 5-lipoxygenase enzyme. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The inhibition of 5-lipoxygenase by CAY10649 is facilitated by the presence of calcium and arachidonic acid. These reagents are essential for the activation of the enzyme, allowing CAY10649 to effectively inhibit its activity .
Major Products Formed
The primary product formed from the reaction of CAY10649 with 5-lipoxygenase is the inhibition of leukotriene biosynthesis. This results in a decrease in inflammatory responses mediated by leukotrienes .
Scientific Research Applications
CAY10649 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is as a research tool to study the role of 5-lipoxygenase in various biological processes. This includes investigating the enzyme’s involvement in inflammatory diseases, cancer, and other conditions where leukotrienes play a critical role .
In medicine, CAY10649 is used to explore potential therapeutic approaches for diseases characterized by excessive inflammation. By inhibiting 5-lipoxygenase, researchers can assess the compound’s efficacy in reducing symptoms and progression of these diseases .
Mechanism of Action
CAY10649 exerts its effects by directly inhibiting the activity of 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By binding to the enzyme, CAY10649 prevents the formation of leukotrienes, thereby reducing inflammation .
Comparison with Similar Compounds
CAY10649 is unique in its high potency as a direct inhibitor of 5-lipoxygenase. Similar compounds include zileuton, baicalein, and nordihydroguaiaretic acid, which also inhibit lipoxygenase activity but differ in their specificity and potency .
Zileuton: A selective 5-lipoxygenase inhibitor with a different chemical structure.
Baicalein: A 12-lipoxygenase inhibitor that also exhibits some activity against 5-lipoxygenase.
Nordihydroguaiaretic acid: A non-selective lipoxygenase inhibitor with broader activity against various lipoxygenase isoforms.
CAY10649 stands out due to its specific and potent inhibition of 5-lipoxygenase, making it a valuable tool for studying the enzyme’s role in inflammation and related diseases .
Properties
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSEBXZQCBFIP-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677146 |
Source
|
Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272519-89-7 |
Source
|
Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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